Cas no 2227798-65-2 ((2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol)

(2R)-2-Amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a 2-methylthiazole substituent. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its stereospecific configuration and functional group versatility. The thiazole moiety enhances its potential as a building block for bioactive molecules, particularly in the development of pharmaceuticals targeting neurological and infectious diseases. Its high purity and well-defined stereochemistry make it suitable for precise synthetic applications, including the preparation of enantiomerically pure intermediates. The compound’s stability and solubility profile further support its utility in research and industrial-scale processes.
(2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol structure
2227798-65-2 structure
Product Name:(2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
CAS No:2227798-65-2
MF:C6H10N2OS
MW:158.221399784088
CID:5980077
PubChem ID:96634332
Update Time:2025-06-08

(2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol
    • EN300-1750736
    • 2227798-65-2
    • Inchi: 1S/C6H10N2OS/c1-4-8-2-6(10-4)5(7)3-9/h2,5,9H,3,7H2,1H3/t5-/m1/s1
    • InChI Key: CWVLMPWCULSPIH-RXMQYKEDSA-N
    • SMILES: S1C(C)=NC=C1[C@@H](CO)N

Computed Properties

  • Exact Mass: 158.05138412g/mol
  • Monoisotopic Mass: 158.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 87.4Ų

(2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol Pricemore >>

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Additional information on (2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol

Research Brief on (2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol (CAS: 2227798-65-2): Recent Advances and Applications

The compound (2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol (CAS: 2227798-65-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile building block for drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and applications in pharmaceutical research.

Recent studies have highlighted the importance of (2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol as a chiral intermediate in the synthesis of bioactive molecules. Its unique structural features, including the thiazole ring and the chiral amino alcohol moiety, make it a valuable scaffold for designing novel therapeutics. Researchers have successfully employed this compound in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs, demonstrating its broad utility in medicinal chemistry.

One of the key advancements in the synthesis of (2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol involves the use of asymmetric catalytic methods to achieve high enantiomeric purity. Recent publications have reported improved yields and selectivity using transition metal catalysts and organocatalysts, which are critical for scaling up production for preclinical and clinical studies. These methodological innovations have significantly enhanced the accessibility of this compound for further research and development.

In terms of biological activity, (2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol has shown promising results in vitro and in vivo. For instance, derivatives of this compound have exhibited potent inhibitory effects against specific protein kinases implicated in cancer progression. Additionally, its antimicrobial properties have been explored against resistant bacterial strains, offering potential solutions to the growing problem of antibiotic resistance. These findings underscore the compound's potential as a multifunctional pharmacophore.

Looking ahead, the integration of (2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol into drug discovery pipelines is expected to accelerate, driven by its structural versatility and demonstrated bioactivity. Future research directions may include the optimization of its pharmacokinetic properties, the exploration of its mechanisms of action, and the development of novel derivatives with enhanced efficacy and safety profiles. Collaborative efforts between academia and industry will be essential to fully realize the therapeutic potential of this compound.

In conclusion, (2R)-2-amino-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol (CAS: 2227798-65-2) represents a promising candidate for the development of next-generation therapeutics. Its recent advancements in synthesis and biological evaluation highlight its growing importance in chemical biology and medicinal chemistry. Continued research and innovation in this area are likely to yield significant contributions to the field, addressing unmet medical needs and improving patient outcomes.

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